6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the one have been synthesized and evaluated for their potential as chemotherapeutic agents due to their antimicrobial properties. For example, derivatives of alkoxyphthalimide and imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol have been designed, synthesized, and screened for antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Dangi, Hussain, & Talesara, 2011).
Anticonvulsant Activity
Research has explored the alkylation of certain pyrimidine derivatives, leading to compounds with potential anticonvulsant activity. This demonstrates the compound's relevance in neurological studies and the development of new treatments for epilepsy (Severina et al., 2019).
Antifungal Effects
The antifungal effects of derivatives containing heterocyclic compounds have been investigated, with some synthesized compounds showing significant activity against fungi like Aspergillus terreus and Aspergillus niger. This highlights the compound's potential in addressing fungal infections and contributing to antifungal drug development (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Activities
Novel derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting the utility of these compounds in developing new treatments for inflammation and pain (Antre et al., 2011).
Anticancer Activity
Some derivatives have been studied for their anticancer activities, with findings indicating potent inhibitory effects on certain cancer cell lines. This underscores the potential application of these compounds in cancer research and therapy development (Abdellatif et al., 2014).
Mechanism of Action
The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-21-9-4-2-8(3-5-9)11(19)7-22-14-16-12-10(6-15-18-12)13(20)17-14/h2-6H,7H2,1H3,(H2,15,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVYGUXNFECQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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